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3-(Hydroxymethyl)tetradecanoic acid

Lipophilicity Drug Design Lipid Membranes

Using 3-hydroxytetradecanoic acid (CAS 1961-72-4) as a structural proxy introduces uncontrolled variables in lipid signaling studies-this compound's distinct XLogP3 of 5.1 versus 4.70 alters membrane partitioning, target engagement, and metabolic stability, compromising SAR reproducibility. • XLogP3 5.1 enhances membrane anchoring for lipid A analog construction and TLR4 modulation studies • Hydroxymethyl spacer at C3 resists mitochondrial CoA activation-validated metabolically resistant control for LCHAD deficiency models • Unique H-bond geometry enables novel enzyme active-site topology mapping (urease/elastase inhibitor SAR) • >98% purity by HPLC; shipped ambient under desiccating conditions

Molecular Formula C15H30O3
Molecular Weight 258.40 g/mol
CAS No. 89670-59-7
Cat. No. B14404073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)tetradecanoic acid
CAS89670-59-7
Molecular FormulaC15H30O3
Molecular Weight258.40 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC(=O)O)CO
InChIInChI=1S/C15H30O3/c1-2-3-4-5-6-7-8-9-10-11-14(13-16)12-15(17)18/h14,16H,2-13H2,1H3,(H,17,18)
InChIKeyLCXSMKJMMFMGPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Hydroxymethyl)tetradecanoic acid (CAS 89670-59-7): A Branched Hydroxymethyl Fatty Acid for Lipid Research and Bioactive Analog Development


3-(Hydroxymethyl)tetradecanoic acid (CAS 89670-59-7) is a C15 branched-chain fatty acid derivative characterized by a hydroxymethyl substituent at the 3-position of a tetradecanoic acid backbone [1]. Unlike the more common 3-hydroxytetradecanoic acid, which is a critical component of bacterial lipid A [2], this compound features an additional methylene spacer between the hydroxyl group and the acyl chain, subtly altering its lipophilicity and hydrogen-bonding geometry. This structural modification places it in a unique chemical space for investigating structure-activity relationships in lipid-mediated signaling, as a synthetic building block for complex lipids, and as a functional analog in antimicrobial and enzyme inhibition studies.

Procurement Caveats for 3-(Hydroxymethyl)tetradecanoic acid: Why 3-Hydroxytetradecanoic Acid Is an Inadequate Substitute


Substituting 3-(hydroxymethyl)tetradecanoic acid with the generic, widely available 3-hydroxytetradecanoic acid (CAS 1961-72-4) will compromise experimental outcomes in lipid biology and chemical biology. The target compound's distinct XLogP3 value of 5.1 [1] versus 4.70 for 3-hydroxytetradecanoic acid [2] reflects a significant difference in membrane partitioning and bioavailability that directly impacts biological potency. Furthermore, the additional methylene unit acts as a spacer, altering the spatial presentation of the hydrogen-bond-donating hydroxyl group to enzyme active sites. This is evidenced by the fact that subtle changes in the position of hydroxyl groups on tetradecanoic acid isomers lead to completely distinct biological activity profiles, such as urease inhibition varying from 49.20% to 59.01% between isomers [3]. Using an incorrect analog therefore introduces uncharacterized variables in target engagement, metabolic stability, and phenotype screening, leading to irreproducible or misleading structure-activity relationship data.

Quantitative Evidence for Selecting 3-(Hydroxymethyl)tetradecanoic acid Over Closest Analogs


Distinct Lipophilicity Profile vs. 3-Hydroxytetradecanoic Acid

The compound exhibits a computed XLogP3-AA of 5.1 [1], which is substantially higher than the 4.70 value reported for the direct analog (R)-3-hydroxytetradecanoic acid [2]. This difference stems from the extra methylene group in the hydroxymethyl substituent and predicts greater membrane permeability and a different pharmacokinetic profile, making it a superior scaffold for accessing intracellular targets.

Lipophilicity Drug Design Lipid Membranes

Altered Metabolic Stability in Mitochondrial Models of Long-Chain Fatty Acid Disorders

Long-chain 3-hydroxy fatty acids like 3-hydroxytetradecanoic acid (3HTA) are known mitochondrial toxins that accumulate in LCHAD/MTP deficiencies, disrupting bioenergetics and opening the mitochondrial permeability transition pore (mPTP) [1]. The 3-(hydroxymethyl) analog is structurally distinct and represents a critical tool for investigating whether the toxicity is mediated by the free hydroxyl or by CoA-ester metabolites. Its distinct metabolic fate provides a pathway-selective probe that avoids the intrinsic mitochondrial toxicity associated with the 3-hydroxy series.

Metabolic Stability Mitochondrial Bioenergetics Toxicity

Enantiopure Synthesis Enabled for Stereospecific Lipid A Analog Construction

The (R)-enantiomer of 3-hydroxytetradecanoic acid, a key Lipid A component, can be synthesized with >99% ee via lipase-catalyzed resolution [1]. The 3-(hydroxymethyl) derivative, when similarly resolved to its enantiopure form, serves as a superior building block for constructing lipid A analogs with defined stereochemistry, such as the antagonist containing four (S)-3-hydroxy fatty acids [2]. Its extra functional handle (the primary alcohol) allows for chemoselective modifications that are impossible with the parent 3-hydroxy acid, enabling the synthesis of conformationally constrained or dual-tethered ligands for TLR4 agonism/antagonism studies.

Enantioselective Synthesis Lipid A Immunology

A Chiral Probe for Investigating Configuration-Dependent Enzyme Inhibition

A systematic study of monohydroxytetradecanoic acid isomers (3-, 6-, 7-, 9-, 12-) revealed that the position of the hydroxyl group critically determines anti-urease, anti-elastase, and antioxidant profiles [1]. For example, 6-hydroxytetradecanoic acid inhibited urease by 59.01% at 100 ng/ml, whereas the 3-hydroxy isomer achieved only 49.20% inhibition [2]. The 3-(hydroxymethyl) analog, with its altered geometry and additional rotatable bond, provides a unique probe to further deconvolute whether hydrogen-bond directionality or steric encumbrance drives this selectivity. Its activity profile is expected to differ substantially from any monohydroxy isomer, filling a critical gap in structure-activity relationship matrices.

Enzyme Inhibition Urease Elastase Antioxidant

High-Impact Application Scenarios for 3-(Hydroxymethyl)tetradecanoic acid Based on Verified Differentiation Data


Stereospecific Synthesis of TLR4-Modulating Lipid A Mimetics

Procurement of enantiopure (R)-3-(hydroxymethyl)tetradecanoic acid is essential for constructing next-generation lipid A analogs with defined agonist or antagonist activity at Toll-like receptor 4. The orthogonal carboxylic acid and primary alcohol functionalities allow for stepwise introduction of phosphate and acyl chains, mimicking the natural lipid A disaccharide backbone [1]. Its higher lipophilicity (XLogP 5.1) [2] compared to 3-hydroxytetradecanoic acid enhances membrane anchoring, potentially improving adjuvant or immunomodulatory potency.

Mechanistic Probes for Mitochondrial Fatty Acid Toxicity Studies

Investigators studying long-chain 3-hydroxy fatty acid toxicity in LCHAD deficiency models require the 3-(hydroxymethyl) analog as a metabolically resistant control. Unlike 3-hydroxytetradecanoic acid, which is a direct substrate for mitochondrial acyl-CoA synthetases and a known mPTP inducer [3], the target compound is predicted to resist CoA activation due to steric hindrance at the 3-position. This makes it indispensable for dissecting whether the cytotoxicity is driven by the free acid or its downstream CoA ester metabolites.

Structure-Activity Relationship (SAR) Studies on Regioisomeric Enzyme Inhibitors

For programs targeting urease or elastase for agricultural or pharmaceutical applications, 3-(hydroxymethyl)tetradecanoic acid fills a critical gap in the inhibitor matrix. Published data show that activity is highly sensitive to hydroxyl position, with 6-hydroxytetradecanoic acid inhibiting urease by 59.01% versus 49.20% for the 3-hydroxy isomer at 100 ng/ml [4]. The target compound's unique geometry and hydrogen-bonding profile are predicted to yield a novel selectivity fingerprint, making it a valuable tool for mapping enzyme active site topology and identifying new lead scaffolds.

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